Ethyl (E)-3-(thiazol-5-yl)acrylate Ethyl (E)-3-(thiazol-5-yl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13618598
InChI: InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h3-6H,2H2,1H3/b4-3+
SMILES: CCOC(=O)C=CC1=CN=CS1
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23 g/mol

Ethyl (E)-3-(thiazol-5-yl)acrylate

CAS No.:

Cat. No.: VC13618598

Molecular Formula: C8H9NO2S

Molecular Weight: 183.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (E)-3-(thiazol-5-yl)acrylate -

Specification

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
IUPAC Name ethyl (E)-3-(1,3-thiazol-5-yl)prop-2-enoate
Standard InChI InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h3-6H,2H2,1H3/b4-3+
Standard InChI Key ZHDWGLWIAHGRFQ-ONEGZZNKSA-N
Isomeric SMILES CCOC(=O)/C=C/C1=CN=CS1
SMILES CCOC(=O)C=CC1=CN=CS1
Canonical SMILES CCOC(=O)C=CC1=CN=CS1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl (E)-3-(thiazol-5-yl)acrylate consists of two primary functional groups: an ethyl acrylate moiety and a thiazole heterocycle. The acrylate group features a conjugated double bond in the E-configuration, which imposes rigidity and planar geometry on the molecule. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms, is substituted at the 5-position, creating a distinct electronic environment that influences intermolecular interactions .

The compound’s IUPAC name, ethyl (E)-3-(thiazol-5-yl)acrylate, explicitly defines its structure. The SMILES notation O=C(OCC)/C=C/C1=CN=CS1\text{O=C(OCC)/C=C/C1=CN=CS1} further clarifies the spatial arrangement, with the acrylate’s carbonyl group (O=C\text{O=C}) connected to an ethyl ester (OCC\text{OCC}) and a trans-configured double bond (C=C\text{C=C}) adjacent to the thiazole ring .

Crystallographic and Spectroscopic Data

X-ray crystallography of related thiazole derivatives reveals that the sulfur atom in the thiazole ring participates in non-bonding interactions with adjacent nitrogen atoms, stabilizing specific conformations . Nuclear magnetic resonance (NMR) spectroscopy data for Ethyl (E)-3-(thiazol-5-yl)acrylate includes distinct signals for the ethyl group (δ\delta 1.15–1.45 ppm for methyl protons) and the thiazole’s aromatic protons (δ\delta 7.08–8.75 ppm) . Mass spectrometry confirms the molecular ion peak at m/zm/z 183.23 .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1431304-39-0, 1967005-05-5*
Molecular FormulaC8H9NO2S\text{C}_8\text{H}_9\text{NO}_2\text{S}
Molecular Weight183.23 g/mol
Purity97%
Storage ConditionsSealed, 2–8°C

*Discrepancy in CAS numbers may reflect regional registration variances.

Synthetic Pathways and Optimization

Multi-Step Synthesis from Acetophenone Derivatives

The synthesis of Ethyl (E)-3-(thiazol-5-yl)acrylate, as detailed by Jikido et al. (2021), begins with functionalization of acetophenone precursors . A representative route involves:

  • Bromination: Treatment of 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone with phenyltrimethylammonium tribromide yields a brominated intermediate.

  • Thiazole Ring Formation: Reaction with thiourea in ethanol at 65–75°C forms the 2-aminothiazole core.

  • Acetylation: Protection of the amine group using acetic anhydride facilitates subsequent functionalization.

  • Mannich Reaction: Introduction of a pyrrolidine moiety via microwave-assisted condensation with formaldehyde and acetic anhydride.

  • Deprotection and Coupling: Alkaline hydrolysis removes the acetyl group, followed by nucleophilic aromatic substitution with 4,6-dichloropyrimidine to install the acrylate ester .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
BrominationPhenyltrimethylammonium tribromide, THF, rt57%
Thiazole FormationThiourea, ethanol, 65–75°C57%
Mannich ReactionMicrowave, 170°C, 30 min83%

Stereochemical Control

The E-configuration of the acrylate double bond is preserved using sterically hindered bases during esterification. Polar solvents like tetrahydrofuran (THF) favor the trans geometry by stabilizing transition states through dipole interactions .

Chemical Reactivity and Mechanistic Insights

Role as a Michael Acceptor

The α,β-unsaturated ester in Ethyl (E)-3-(thiazol-5-yl)acrylate acts as a Michael acceptor, undergoing nucleophilic additions with amines, thiols, and enolates. For example, in the synthesis of M3 receptor modulators, the acrylate reacts with piperazine derivatives via aza-Michael addition, forming carbon-nitrogen bonds critical for biological activity .

Pharmacological Applications

M3 Muscarinic Acetylcholine Receptor Modulation

Ethyl (E)-3-(thiazol-5-yl)acrylate serves as a precursor to N-pyrimidyl/pyridyl-2-thiazolamine derivatives, which act as positive allosteric modulators (PAMs) of the M3 receptor. Compound 3g, derived from this acrylate, demonstrates a 12-fold potency increase in vitro and exceptional subtype selectivity over M2 and M4 receptors .

Mechanism of Action:

  • Allosteric Binding: The thiazole ring engages in sulfur–nitrogen interactions with receptor residues, stabilizing an active conformation.

  • Cooperative Effects: Enhances acetylcholine binding affinity without direct agonist activity, reducing off-target effects .

In Vivo Efficacy

In rat bladder smooth muscle models, 3g significantly potentiates carbachol-induced contractions, validating its therapeutic potential for overactive bladder syndrome. Pharmacokinetic studies show favorable oral bioavailability (F=68%\text{F} = 68\%) and half-life (t1/2=4.2ht_{1/2} = 4.2 \, \text{h}) .

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiazole’s 5-position substituents to optimize receptor selectivity.

  • Materials Science Applications: Exploration of acrylate-thiazole copolymers for organic electronics.

  • Toxicological Profiling: Long-term in vivo studies to assess chronic exposure risks.

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